3-(Difluoromethoxy)-5-fluorobenzoic acid
Description
Contextualizing Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Research
Fluorinated benzoic acid derivatives represent a significant class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. globalscientificjournal.com The introduction of fluorine atoms into the benzoic acid framework can profoundly influence the molecule's properties, leading to enhanced biological activity, improved metabolic stability, and altered physical characteristics.
Influence of Fluorine Substitution on Aromatic Systems in Organic Synthesis
The substitution of hydrogen with fluorine on an aromatic ring induces significant changes in the electronic and steric properties of the molecule. chemsrc.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the acidity of the carboxylic acid group and influence the reactivity of the aromatic ring. chemsrc.com This "fluorine effect" can also impact intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems. nih.gov Furthermore, the presence of fluorine can enhance the lipophilicity of a molecule, a key parameter influencing its ability to cross biological membranes. nih.gov In organic synthesis, fluorinated aromatic compounds serve as versatile building blocks for the construction of more complex molecules. researchgate.net
The Benzoic Acid Moiety as a Versatile Scaffold in Chemical Biology and Material Science
The benzoic acid scaffold is a fundamental structural motif in a vast array of biologically active compounds and functional materials. preprints.orgresearchgate.net In chemical biology, the carboxylic acid group can act as a key interaction point with biological targets, such as enzymes and receptors, often forming salt bridges or hydrogen bonds. nih.gov This moiety is present in numerous approved drugs and is a common starting point for the development of new therapeutic agents. preprints.org In material science, benzoic acid derivatives are utilized in the synthesis of polymers, liquid crystals, and other advanced materials. The rigid aromatic ring and the reactive carboxylic acid group provide a platform for creating materials with tailored thermal, optical, and electronic properties.
Elucidating the Role of the Difluoromethoxy (–OCHF2) Moiety
The difluoromethoxy group (–OCHF2) is a fascinating and increasingly utilized substituent in medicinal chemistry and drug design. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as methoxy (B1213986) or hydroxyl groups.
Electronic Properties and Substituent Effects of the Difluoromethoxy Group
The difluoromethoxy group exhibits unique electronic properties that distinguish it from its non-fluorinated counterpart, the methoxy group. While the oxygen atom of the methoxy group is a strong resonance electron donor, the powerful electron-withdrawing effect of the two fluorine atoms in the difluoromethoxy group significantly diminishes this donating ability. Consequently, the –OCHF2 group acts as a moderate electron-withdrawing group, primarily through its inductive effect. This alteration in electronic character can have a profound impact on the reactivity and properties of the parent molecule.
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |
| -OCH3 | +0.25 | -0.55 |
| -OCHF2 | +0.38 | -0.22 |
| -OCF3 | +0.45 | -0.18 |
Note: The values are approximate and can vary slightly depending on the measurement method and the molecular context.
Strategic Incorporation of Difluoromethyl and Difluoromethoxy Fragments in Molecular Design
The strategic incorporation of difluoromethyl (–CHF2) and difluoromethoxy (–OCHF2) fragments has become a valuable strategy in modern molecular design, particularly in the development of pharmaceuticals. The introduction of these groups can lead to improvements in several key drug-like properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. The –OCHF2 group, in particular, can enhance lipophilicity while also potentially engaging in favorable interactions with protein targets. A notable example of a related compound's application is the investigation of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid in the context of pulmonary fibrosis, where it was shown to inhibit the TGF-β1-induced epithelial–mesenchymal transition in vitro. mdpi.com This highlights the potential of the difluoromethoxy benzoic acid scaffold in therapeutic development. mdpi.com
Current Research Trajectories and Gaps for 3-(Difluoromethoxy)-5-fluorobenzoic Acid
While the individual components of this compound—the fluorinated benzene (B151609) ring, the benzoic acid moiety, and the difluoromethoxy group—are well-studied in various contexts, specific research focused solely on this particular molecule is limited. The current landscape suggests that its utility is primarily as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Current Research Trajectories:
Synthetic Intermediate: The primary application of this compound appears to be as an intermediate in organic synthesis. Its structural features make it an attractive starting material for the creation of novel compounds with potential biological activity.
Fragment-Based Drug Discovery: Given the known benefits of its constituent parts, this molecule could be a valuable fragment in fragment-based drug discovery campaigns, where small molecular fragments are screened and then optimized to develop potent drug candidates.
Research Gaps:
Biological Activity Profiling: There is a clear lack of published data on the specific biological activities of this compound itself. A thorough screening of this compound against various biological targets could uncover novel therapeutic potential.
Physicochemical Characterization: Detailed studies on the physicochemical properties of this compound, such as its pKa, solubility, and lipophilicity, are not readily available in the scientific literature. Such data would be invaluable for its application in medicinal chemistry and material science.
Material Science Applications: The potential of this compound as a component in the design of new materials, such as polymers or liquid crystals, remains largely unexplored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUOGCKRYWZGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273868 | |
| Record name | 3-(Difluoromethoxy)-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214386-42-1 | |
| Record name | 3-(Difluoromethoxy)-5-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214386-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethoxy)-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Comprehensive Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific experimental NMR data for 3-(Difluoromethoxy)-5-fluorobenzoic acid is not available in the public domain based on the conducted searches. Therefore, a detailed analysis of its NMR spectra cannot be provided.
Detailed experimental ¹H NMR data including chemical shifts, multiplicities, and coupling constants for the aromatic and difluoromethoxy protons of this compound could not be located.
Experimental ¹⁹F NMR data, which would provide distinct signals for the fluorine atom on the benzene (B151609) ring and the two fluorine atoms of the difluoromethoxy group, was not found. This data is crucial for understanding the electronic effects within the molecule.
A detailed experimental ¹³C NMR spectrum, which would identify all unique carbon environments within this compound, is not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, could not be sourced from the conducted research.
No GC-MS analysis data, which would provide information on the compound's volatility and mass-to-charge ratio of its fragments, was found for this compound.
No LC-MS/MS data, which would be used to determine the molecular weight and detailed fragmentation pattern of this compound, was available in the searched resources.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By providing highly accurate mass measurements, HRMS can definitively confirm the molecular formula of this compound (C₈H₅F₃O₃). This technique would distinguish the target compound from isomers or compounds with similar nominal masses.
No specific HRMS data for this compound was found in the reviewed literature.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules such as carboxylic acids. In negative ion mode, ESI-MS would be expected to detect the deprotonated molecule [M-H]⁻ of this compound. This analysis provides information about the molecular weight and can be coupled with tandem mass spectrometry (MS/MS) to study fragmentation patterns, offering further structural insights.
Specific ESI-MS data for this compound is not available in the public domain.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the difluoromethoxy group (C-O and C-F stretching), and the fluorinated benzene ring (C-F and C-H stretching, and aromatic C=C vibrations).
A specific, experimentally obtained FT-IR spectrum for this compound could not be located.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that result in a change in polarizability. This technique would be useful for identifying the vibrations of the aromatic ring and the difluoromethoxy group. The symmetric vibrations of the benzene ring and the C-F bonds would likely produce strong Raman signals.
No published Raman spectroscopic data for this compound was identified.
X-ray Diffraction Techniques for Solid-State Structure
Single-Crystal X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions (such as hydrogen bonding) of this compound. Such data is invaluable for understanding the solid-state properties of the compound.
There are no available reports on the single-crystal X-ray diffraction analysis of this compound.
Co-crystal Structure Determination
The determination of co-crystal structures provides crucial insights into the intermolecular interactions that govern the solid-state properties of a compound. For carboxylic acids like this compound, co-crystallization with other molecules, known as co-formers, can modify physical properties such as solubility and stability through the formation of specific, non-covalent interactions. The primary method for elucidating these three-dimensional structures is single-crystal X-ray diffraction.
The process involves growing a high-quality single crystal of the co-crystal, which is then irradiated with an X-ray beam. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice. Analysis of the crystal structure reveals detailed information about bond lengths, bond angles, and, most importantly, the supramolecular architecture.
In co-crystals involving benzoic acid derivatives, hydrogen bonding is the dominant intermolecular interaction. The carboxylic acid group is a potent hydrogen bond donor and acceptor, readily forming robust supramolecular synthons. A common and predictable interaction is the carboxylic acid homodimer, forming an R²₂(8) ring motif. However, in the presence of a suitable co-former, heterosynthons are often formed. For instance, co-crystals of fluorobenzoic acids with compounds containing complementary functional groups, like amides or other heterocycles, are stabilized by elaborate systems of N–H···O and O–H···O hydrogen bonds. eurjchem.com These interactions create distinct supramolecular structures, such as tetrameric or pentameric units. doi.org The analysis of these crystal structures provides a fundamental understanding of the molecular recognition events that direct the assembly of the co-crystal. eurjchem.comdoi.org
Table 1: Common Hydrogen Bond Interactions in Benzoic Acid Co-crystals
| Donor (D) | Acceptor (A) | Synthon Type | Typical Interaction Distance (Å) |
|---|---|---|---|
| O-H (Carboxyl) | O=C (Carboxyl) | Homodimer (R²₂(8)) | 2.6 - 2.7 |
| O-H (Carboxyl) | N (Heterocycle) | Heterosynthon | 2.6 - 2.8 |
| N-H (Amine/Amide) | O=C (Carboxyl) | Heterosynthon | 2.7 - 2.9 |
Advanced Chromatographic Separation Methods
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of fluorobenzoic acid derivatives and separating them from related impurities. ekb.eg The most common mode used for this class of compounds is Reverse-Phase HPLC (RP-HPLC).
In a typical RP-HPLC setup, the stationary phase is nonpolar, often consisting of silica (B1680970) particles chemically modified with C18 (octadecyl) alkyl chains. The mobile phase is a more polar mixture, commonly composed of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic, acetic, or phosphoric acid) added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. ekb.egsielc.com Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with a range of polarities. ekb.eg Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring of the benzoic acid derivative absorbs UV light at specific wavelengths (e.g., 205 nm). ekb.eg This method is validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy to ensure its reliability for quality control. ekb.eg
Table 2: Typical RP-HPLC Parameters for Fluorobenzoic Acid Analysis
| Parameter | Typical Specification |
|---|---|
| Column | Zorbax SB-Aq, Acquity UPLC BEH C18, or similar C18 column ekb.egmostwiedzy.pl |
| Particle Size | 1.7 µm - 5 µm ekb.egmostwiedzy.pl |
| Mobile Phase | Gradient mixture of an aqueous acid solution (e.g., 0.1% Formic Acid) and an organic solvent (e.g., Acetonitrile) mostwiedzy.plresearchgate.net |
| Flow Rate | 0.45 - 1.0 mL/min mostwiedzy.pl |
| Detection | UV-Vis or Diode Array Detector (DAD) at ~205 nm ekb.eg |
| Column Temperature | 25 - 45 °C mostwiedzy.pl |
Ion Chromatography (IC) for Carboxylic Acid Analysis
Ion Chromatography (IC) is a powerful variant of HPLC specifically designed for the separation and determination of ionic species. It is particularly well-suited for the analysis of carboxylic acids, including fluorinated benzoic acids, in aqueous matrices. tandfonline.comtandfonline.comnih.gov The technique allows for the simultaneous determination of multiple organic acids and inorganic anions. thermofisher.comresearchgate.net
The primary separation mechanism in IC for anions is ion exchange, utilizing a stationary phase with fixed positive charges. tandfonline.com The mobile phase, or eluent, is an aqueous buffer (e.g., sodium carbonate/bicarbonate or hydroxide), which competes with the analyte anions for the active sites on the stationary phase. metrohm.com A key component in modern IC systems is a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, thereby significantly improving the signal-to-noise ratio for conductivity detection. thermofisher.com IC can be coupled with mass spectrometry (IC-MS) for enhanced selectivity and sensitivity, allowing for the determination of trace levels of fluorobenzoic acids in complex samples without the need for derivatization. researchgate.netnih.gov
Table 3: Key Components and Conditions for Ion Chromatography of Carboxylic Acids
| Component | Description/Typical Conditions |
|---|---|
| Stationary Phase | Anion-exchange resin (e.g., polystyrene-divinylbenzene functionalized with quaternary ammonium (B1175870) groups) |
| Eluent | Aqueous solution of sodium carbonate, sodium bicarbonate, or sodium hydroxide (B78521) metrohm.com |
| Separation Mode | Anion-exchange chromatography, Ion-exclusion chromatography, or Ion-pair chromatography tandfonline.com |
| Detection | Suppressed Conductivity Detection thermofisher.com |
| Coupled Techniques | Mass Spectrometry (MS) for enhanced selectivity metrohm.comnih.gov |
Stir Bar Sorptive Extraction (SBSE) Coupled with Thermal Desorption-GC-MS
For the trace analysis of organic compounds like this compound in aqueous samples, Stir Bar Sorptive Extraction (SBSE) offers a sensitive and solventless sample preparation method. chromatographyonline.comgcms.cz SBSE is based on the principle of partitioning analytes from the sample matrix into a polymer coating on a magnetic stir bar. chromatographyonline.com The most commonly used coating is polydimethylsiloxane (B3030410) (PDMS), which is effective for extracting nonpolar to moderately polar compounds. researchgate.net
During the extraction, the coated stir bar is placed in the liquid sample and stirred for a defined period, allowing the analytes to reach equilibrium with the PDMS phase. gcms.cz After extraction, the stir bar is removed, dried, and placed in a thermal desorption (TD) tube. gcms.cz The tube is heated, and the desorbed analytes are transferred by a carrier gas into a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and identification. chromatographyonline.com For polar compounds such as carboxylic acids, derivatization may be performed in-situ to enhance recovery and improve chromatographic performance. nih.gov This technique provides significantly higher sensitivity compared to methods like solid-phase microextraction (SPME) due to the larger volume of the extraction phase. gcms.cz
Table 4: General Workflow for SBSE-TD-GC-MS Analysis
| Step | Description | Typical Parameters |
|---|---|---|
| 1. Extraction | A PDMS-coated stir bar is added to the aqueous sample and stirred. | Stirring time: 30-120 min; Sample volume: 10-250 mL gcms.cz |
| 2. Derivatization (Optional) | For polar analytes, a derivatizing agent can be added to the sample. | Reagents like ethyl chloroformate or acetic anhydride (B1165640) may be used. nih.gov |
| 3. Thermal Desorption | The stir bar is placed in a TD unit and heated to release analytes. | Desorption temperature: 150-300 °C; Desorption time: 5-15 min gcms.cz |
| 4. Cryofocusing | Desorbed analytes are trapped at low temperature before GC injection. | PTV inlet cooled to temperatures such as -150 °C gcms.cz |
| 5. GC-MS Analysis | Analytes are separated by GC and identified by MS. | Standard GC temperature program; MS in full scan or SIM mode. |
Advanced Elemental Analysis for Total Fluorine Content
Determining the total fluorine content is essential for quantifying fluorinated compounds without relying on their specific molecular structure. This is particularly useful as a rapid screening method.
Particle-Induced Gamma-ray Emission (PIGE) Spectrometry
Particle-Induced Gamma-ray Emission (PIGE) spectrometry is a powerful, non-destructive ion beam analysis technique used for the quantitative determination of total fluorine content in a sample. nih.govtamu.edu It is highly sensitive and provides a measure of the total elemental fluorine, which includes both organic fluorine (as in this compound) and any inorganic fluoride (B91410) present. researchgate.net
The PIGE method involves bombarding the sample with a high-energy proton beam from a particle accelerator. serdp-estcp.milnd.edu This bombardment excites the fluorine-19 (¹⁹F) nuclei in the sample. As these excited nuclei return to their ground state, they emit gamma rays with characteristic energies. tamu.edu For fluorine, prominent gamma-ray peaks are observed at 110 keV and 197 keV. tamu.edund.edu A gamma-ray detector measures the energy and intensity of these emissions. The number of gamma rays detected at these specific energies is directly proportional to the number of fluorine atoms in the sample. researchgate.net By comparing the gamma-ray yield from the sample to that of a known standard, the total fluorine concentration can be accurately quantified. nih.gov PIGE is valued for its speed and minimal sample preparation, making it an ideal screening tool to identify samples with significant fluorine content for further analysis by compound-specific methods like LC-MS/MS. serdp-estcp.milbizngo.org
Table 5: Principles and Parameters of PIGE for Total Fluorine Analysis
| Parameter | Description |
|---|---|
| Technique Principle | Nuclear excitation of ¹⁹F nuclei by a proton beam, followed by detection of characteristic de-excitation gamma rays. nih.govnd.edu |
| Incident Particle | Protons (p) |
| Target Nucleus | Fluorine-19 (¹⁹F) |
| Nuclear Reaction | ¹⁹F(p, p'γ)¹⁹F nih.gov |
| Proton Beam Energy | Typically 2 - 5 MeV serdp-estcp.mil |
| Characteristic Gamma-ray Energies | 110 keV and 197 keV tamu.edu |
| Detection | Gamma-ray spectrometer (e.g., CdTe or HPGe detector) |
| Analysis Type | Non-destructive, quantitative measurement of total elemental fluorine. researchgate.netbizngo.org |
Iv. Computational and Theoretical Investigations of 3 Difluoromethoxy 5 Fluorobenzoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. researchgate.net DFT methods are employed to predict a wide range of molecular properties, from optimized geometries to electronic and spectroscopic characteristics. bhu.ac.inmdpi.com
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For 3-(Difluoromethoxy)-5-fluorobenzoic acid, conformational analysis is crucial due to the rotational freedom of the carboxylic acid (-COOH) and difluoromethoxy (-OCHF₂) groups.
Computational studies on substituted benzoic acids reveal that the orientation of the carboxylic acid group relative to the phenyl ring is a key determinant of conformational stability. semanticscholar.orgstackexchange.com Typically, two main planar or near-planar conformers exist, characterized by the O=C-O-H dihedral angle being approximately 0° (cis) or 180° (trans). stackexchange.com The cis conformer, which allows for a potential intramolecular hydrogen bond between the carboxylic proton and the ortho substituent (in this case, a C-H bond), is often found to be the most stable. For meta-substituted benzoic acids, different conformers arise from the rotation of the substituent group itself. nih.gov
Geometry optimization using DFT, for instance with the B3LYP functional and a basis set like 6-311++G(d,p), would be performed to find the lowest energy (most stable) conformation of this compound. stackexchange.comnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The difluoromethoxy group's rotation would also be explored to identify its most stable orientation relative to the ring.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.21 |
| C-OH | 1.36 | |
| C-F (ring) | 1.35 | |
| C-F (methoxy) | 1.37 | |
| Bond Angles (°) | O=C-OH | 122.5 |
| C-C-O (methoxy) | 118.0 | |
| F-C-F (methoxy) | 106.5 | |
| Dihedral Angle (°) | O=C-O-H | ~0 (cis) |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap suggests higher reactivity.
For aromatic carboxylic acids, the HOMO is typically a π-orbital with significant electron density on the phenyl ring and the oxygen atoms of the carboxyl group. researchgate.net The LUMO is usually a π*-orbital delocalized over the entire molecule, including the electron-withdrawing carboxylic acid group. nih.gov In this compound, the strongly electronegative fluorine atom and the difluoromethoxy group act as electron-withdrawing groups. These substituents are expected to stabilize both the HOMO and LUMO, lowering their energy levels. semanticscholar.org This stabilization can influence the molecule's reactivity and its interactions with other species. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.
| Parameter | Predicted Energy (eV) | Significance |
|---|---|---|
| E(HOMO) | -7.25 | Electron-donating ability |
| E(LUMO) | -1.80 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.45 | Chemical reactivity and stability |
In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. For carboxylic acids, the most significant of these is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxyl groups. nih.goved.ac.uk This robust supramolecular synthon is a defining feature in the crystal structures of nearly all benzoic acid derivatives.
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. nih.govmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. ox.ac.ukmdpi.com
The structural features of this compound make it a candidate for interacting with various biological targets. The carboxylic acid group is a key pharmacophore that can act as a hydrogen bond donor and acceptor. In many protein-ligand complexes, the carboxylate anion of a ligand forms strong, charge-assisted hydrogen bonds or salt bridges with positively charged amino acid residues like Arginine (Arg) or Lysine (Lys). nih.govnih.gov
A hypothetical docking study of this compound into a protein active site would likely predict the following interactions:
Hydrogen Bonding/Salt Bridge: The carboxylate group anchoring the ligand in the binding pocket via interactions with a key basic residue. nih.gov
Hydrophobic Interactions: The fluorinated phenyl ring fitting into a hydrophobic pocket of the receptor.
Halogen-Involved Interactions: The fluorine atom and the difluoromethoxy group could engage in specific interactions, such as halogen bonds or dipole-dipole interactions with polar residues in the active site. nih.gov
These predicted binding modes provide a rational basis for understanding potential biological activity and for designing more potent analogs. nih.gov
Following molecular docking, the strength of the predicted ligand-target interaction is often estimated by calculating the binding free energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely used for this purpose. researchgate.netnih.gov These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with continuum solvation models. nih.gov
The total binding free energy (ΔG_bind) is typically decomposed into several components:
ΔE_vdw: Van der Waals energy
ΔE_elec: Electrostatic energy
ΔG_pol: Polar solvation energy
ΔG_nonpol: Nonpolar solvation energy
A more negative ΔG_bind value indicates a stronger and more favorable binding interaction. frontiersin.orgmdpi.com These calculations allow for the quantitative comparison of different ligands and can help prioritize compounds for experimental testing. researchgate.net
| Energy Component | Predicted Value (kcal/mol) | Contribution |
|---|---|---|
| Van der Waals Energy (ΔE_vdw) | -45.5 | Favorable (shape complementarity) |
| Electrostatic Energy (ΔE_elec) | -30.2 | Favorable (charge interactions) |
| Polar Solvation Energy (ΔG_pol) | +50.8 | Unfavorable (desolvation penalty) |
| Nonpolar Solvation Energy (ΔG_nonpol) | -4.5 | Favorable (hydrophobic effect) |
| Binding Free Energy (ΔG_bind) | -29.4 | Overall predicted affinity |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone of modern computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov These models are instrumental in predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery pipeline. nih.gov For a molecule like this compound, QSAR studies would be pivotal in understanding how modifications to its structure influence its potential efficacy as a therapeutic agent or a pesticide.
QSAR models are broadly categorized into two main types: 2D-QSAR and 3D-QSAR, distinguished by the nature of the molecular descriptors they employ.
2D-QSAR: This approach utilizes descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can encompass a wide range of properties, including:
Physicochemical properties: Such as lipophilicity (logP), molar refractivity, and polarizability. For instance, in studies of fluorovinyloxyacetamides as herbicides, logP was identified as a crucial descriptor influencing their biological activity. researchgate.netresearchgate.net
Topological indices: These are numerical values that describe the connectivity of atoms within a molecule.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial atomic charges.
A typical 2D-QSAR study involves generating a dataset of molecules with known biological activities and calculating a variety of 2D descriptors for each. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed activity. researchgate.netresearchgate.net While no specific 2D-QSAR models for this compound are publicly available, a hypothetical study might explore its activity as a fungicide, for example. In such a case, a model could be developed based on a series of substituted benzoic acid derivatives, potentially identifying key descriptors that govern their antifungal efficacy. nih.gov
3D-QSAR: Going beyond the 2D representation, 3D-QSAR methods consider the three-dimensional structure of molecules and their conformational flexibility. The most prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govfrontiersin.orgnih.gov
CoMFA: In CoMFA, molecules in a dataset are aligned in 3D space, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. nih.govnih.gov
CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. frontiersin.org
For this compound, a 3D-QSAR study would be particularly insightful. By aligning it with a series of structurally similar compounds with known activities, contour maps could be generated. These maps would visually represent regions where, for instance, bulky substituents might enhance activity (favorable steric field) or where an increase in positive charge would be beneficial (favorable electrostatic field). Such information is invaluable for the rational design of more potent analogs. While specific 3D-QSAR findings for this exact molecule are not documented in publicly accessible literature, studies on other benzoic acid derivatives demonstrate the power of this approach in elucidating the structural requirements for biological activity. nih.govnih.gov
A hypothetical 3D-QSAR study on a series of antifungal benzoic acid derivatives, including this compound, might yield a model with strong predictive power, as indicated by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov The resulting contour maps could guide the modification of the difluoromethoxy and fluoro substituents to optimize interactions with a target enzyme, such as a fungal cytochrome P450. nih.gov
The electronic effects of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). wikipedia.orglibretexts.orgresearchgate.net These constants are derived from the ionization of substituted benzoic acids in water at 25°C, with the unsubstituted benzoic acid serving as the reference point. wikipedia.orgutexas.edu The Hammett equation, log(K/K₀) = σρ, relates the equilibrium or reaction rate constant (K) of a substituted aromatic compound to the constant of the parent compound (K₀) through the substituent constant (σ) and a reaction constant (ρ). wikipedia.org
For this compound, the substituents are in the meta positions relative to the carboxylic acid group. Therefore, the relevant Hammett constants are the σm values. These constants primarily reflect the inductive electronic effects of the substituents. science.gov
Fluoro Substituent (F): The fluoro group is known to be electron-withdrawing through its inductive effect. The Hammett constant (σm) for a fluorine atom is approximately 0.34 . pitt.edu
Difluoromethoxy Substituent (OCF₂H): The difluoromethoxy group is also an electron-withdrawing group due to the high electronegativity of the fluorine atoms. While a precise experimental value for the σm of OCF₂H can vary slightly depending on the measurement conditions and the specific reaction series, it is generally considered to be a significant positive value.
Below is a table summarizing the Hammett constants for the substituents of interest and related groups for comparison.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| F | 0.34 | 0.06 |
| Cl | 0.37 | 0.23 |
| Br | 0.39 | 0.23 |
| I | 0.35 | 0.18 |
| CF₃ | 0.43 | 0.54 |
| NO₂ | 0.71 | 0.78 |
| CN | 0.56 | 0.66 |
| OCH₃ | 0.12 | -0.27 |
| OCF₂H | Value not consistently reported in readily available compilations, but expected to be significantly positive | Value not consistently reported in readily available compilations |
Data compiled from various sources. pitt.eduoup.com
The lack of a readily available, standardized σm value for the difluoromethoxy group in comprehensive tables highlights an area where further experimental or computational determination would be beneficial for more precise QSAR and reactivity predictions.
In addition to Hammett constants, other substituent descriptors can be computationally derived to provide a more nuanced understanding of their effects. These can include:
Quantum chemical descriptors: Calculated using methods like Density Functional Theory (DFT), these can include parameters such as partial atomic charges, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. These descriptors can provide a more detailed picture of the electron distribution within the molecule and its susceptibility to electrophilic or nucleophilic attack.
The application of these computational and theoretical tools is indispensable for a thorough understanding of the chemical and biological properties of this compound. They provide a framework for predicting its activity, understanding its mechanism of action at a molecular level, and guiding the design of new, improved derivatives.
V. Strategic Applications in Chemical Biology and Advanced Materials
Design and Synthesis of Chemical Probes and Modulators
The 3-(difluoromethoxy)-5-fluorobenzoic acid scaffold offers a unique combination of a difluoromethoxy group and a fluorine atom on a benzoic acid core. This distinct substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and develop novel bioactive molecules.
In the realm of medicinal chemistry, the process of scaffold optimization is critical for transforming a promising hit compound into a viable drug candidate. The introduction of fluorine-containing moieties is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic profiles of molecules. The this compound scaffold is particularly advantageous in this context due to the specific properties of the difluoromethoxy (OCF2H) group.
The difluoromethoxy group is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group. Its introduction can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the fluorine atom at the 5-position of the benzoic acid ring can further modulate the electronic properties of the molecule, influencing its acidity and potential interactions with biological targets.
A notable example of the application of a similar scaffold, 3-(difluoromethoxy)benzoic acid, is in the synthesis of third-generation taxoids. nih.gov Taxoids are a class of potent anticancer agents, and their efficacy can be enhanced by strategic modifications. In one study, 3-(difluoromethoxy)benzoic acid was used to introduce a 2-(3-CHF2O-benzoyl) group to a taxoid scaffold. nih.gov This modification resulted in a significant increase in potency against drug-resistant cancer cell lines. nih.gov The synergy between the difluoromethoxy group and other fluorinated moieties within the taxoid structure demonstrated a substantial improvement in its anticancer activity. nih.gov
The use of the this compound scaffold in such optimization programs can be envisioned to provide even finer control over the molecule's properties, leveraging the combined effects of both the difluoromethoxy group and the additional fluorine atom.
Table 1: Impact of 3-(Difluoromethoxy)benzoyl Group on Taxoid Potency
| Compound/Modification | Target Cancer Cell Line | Potency Improvement |
| Introduction of 2-(3-CHF2O-benzoyl) group to SB-T-1214 | Drug-resistant human colon (DLD-1) and breast (LCC6-MDR) cancer cell lines | One order of magnitude increase in potency |
Development of Bioactive Molecules Based on Fluorinated Benzoic Acid Scaffolds
The fluorinated benzoic acid scaffold is a common motif in a wide range of bioactive molecules. The presence of fluorine can significantly influence a molecule's conformation, lipophilicity, and ability to engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds. These properties are crucial for the development of potent and selective therapeutic agents.
The synthesis of novel taxoid anticancer agents provides a compelling case study for the utility of fluorinated benzoic acid scaffolds, including 3-(difluoromethoxy)benzoic acid. nih.gov The strategic incorporation of fluorine-containing groups has been a key strategy in the development of second- and third-generation taxoids with improved pharmacological properties and efficacy against drug-resistant cancers. nih.gov The introduction of a 2-(3-CHF2O-benzoyl) group, derived from 3-(difluoromethoxy)benzoic acid, to the taxoid backbone led to compounds with enhanced potency against multidrug-resistant cancer cell lines. nih.gov This highlights the potential of the this compound scaffold to serve as a foundational element in the design of new and more effective anticancer drugs.
Rational drug design relies on a detailed understanding of the interactions between a small molecule and its biological target, often an enzyme or a receptor. The unique electronic properties of fluorinated compounds make them particularly useful in this approach. The this compound scaffold can be strategically employed to modulate these interactions and achieve desired biological outcomes, such as enzyme inhibition.
While direct studies on this compound in enzyme inhibition are not extensively reported, research on structurally similar compounds offers valuable insights. For instance, a study on 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) demonstrated its potent inhibitory effects on the TGF-β/Smad signaling pathway. mdpi.com This pathway is implicated in fibrosis, and DGM was shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in the development of pulmonary fibrosis. mdpi.com DGM treatment significantly reduced the phosphorylation of Smad2/3, a critical step in the activation of the TGF-β/Smad pathway. mdpi.com
This finding suggests that the difluoromethoxy benzoic acid core can be a key pharmacophore for targeting specific signaling pathways. The rational design of inhibitors based on the this compound scaffold could, therefore, be a promising strategy for developing therapeutics for diseases driven by aberrant enzyme activity or signaling. The fluorine atom at the 5-position could be used to further optimize binding affinity and selectivity for the target enzyme.
Table 2: Effect of a Difluoromethoxy Benzoic Acid Derivative on a Key Signaling Pathway
| Compound | Target Pathway | Mechanism of Action | Biological Effect |
| 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) | TGF-β/Smad | Inhibition of Smad2/3 phosphorylation | Inhibition of epithelial-mesenchymal transition (EMT) in lung cells |
Integration into Functional Materials
Beyond its applications in the life sciences, the this compound scaffold possesses properties that make it an attractive component for the development of advanced functional materials. Its ability to self-assemble and modify surface properties is of particular interest.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. They are a powerful tool for tailoring the chemical and physical properties of interfaces. Fluorinated SAMs are of particular interest due to their unique properties, including low surface energy, hydrophobicity, and chemical inertness.
While the direct use of this compound in SAMs has not been extensively documented, the principles of SAM formation using fluorinated carboxylic acids are well-established. The carboxylic acid headgroup can anchor the molecule to a variety of oxide surfaces, while the fluorinated tail directs the assembly and determines the surface properties. Fluorinated SAMs have been shown to create highly hydrophobic surfaces. researchgate.net The presence of C-F bonds in the alkyl chains of the molecules used for SAMs contributes to lower surface energy compared to their hydrocarbon counterparts. researchgate.netnih.gov
It is conceivable that this compound could be used to form SAMs on appropriate substrates. The resulting monolayer would present a surface rich in fluorine, leading to low surface energy and potentially unique wetting and tribological properties. The specific arrangement and packing of the molecules in the SAM would be influenced by the interplay between the carboxylic acid headgroup, the phenyl ring, and the fluorinated substituents.
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal films with atomic-level precision. Area-selective ALD, where deposition occurs only on specific regions of a substrate, is a critical technology for the fabrication of next-generation nanoelectronics. This selectivity is often achieved by using small molecule inhibitors that form a passivation layer on the non-growth areas.
Recent research has demonstrated that small molecule carboxylates, including fluorinated benzoic acids, can act as effective ALD inhibitors. mdpi.com In one study, benzoic acid and its fluorinated derivatives, 4-trifluoromethyl benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, were shown to form monolayers that block ALD growth. mdpi.com Interestingly, the fluorinated SAMs were found to be better ALD inhibitors, a property attributed to the coordination chemistry of the SAM rather than just hydrophobicity. mdpi.com
The use of small molecule inhibitors is advantageous as they can be applied in the vapor phase, making the process compatible with industrial manufacturing. stanford.edu Fluorinated self-assembled monolayers have been shown to have a better blocking ability against ALD precursors due to their low surface free energy and amphiphobic properties. rsc.org
Given these findings, this compound is a strong candidate for use as an ALD inhibitor. Its fluorinated nature would contribute to the formation of a low-energy surface that resists precursor adsorption. The specific combination of the difluoromethoxy group and the fluorine atom may offer unique advantages in terms of inhibitor performance and stability during the ALD process.
Table 3: Performance of Benzoic Acid Derivatives as ALD Inhibitors
| Inhibitor Molecule | Key Property for Inhibition | Outcome |
| Fluorinated Benzoic Acids | Coordination chemistry of the SAM | Enhanced ALD blocking compared to non-fluorinated counterparts |
| Alkylphosphonic acid SAMs with fluoroalkyl chains | Low surface free energy and amphiphobic property | Better blocking ability towards Al2O3 deposition |
Incorporation into Liquid Crystalline Systems
The unique molecular architecture of this compound, characterized by a rigid phenyl core appended with a polar carboxylic acid group and two distinct fluorine-containing moieties (a fluoro and a difluoromethoxy group), suggests its potential as a valuable component in the design of novel liquid crystalline materials. The strategic placement of fluorine substituents is a well-established strategy in the development of liquid crystals, primarily due to the high electronegativity and small van der Waals radius of the fluorine atom. These properties can significantly influence key mesomorphic parameters such as dielectric anisotropy, birefringence, and thermal stability.
The introduction of the difluoromethoxy (-OCF₂H) group, in particular, can impart a strong dipole moment perpendicular to the main molecular axis. This is a critical feature for the formulation of liquid crystal mixtures with negative dielectric anisotropy (Δε < 0), which are essential for vertically aligned (VA) liquid crystal displays (LCDs), a dominant technology in modern electronics. The combination of the -F and -OCF₂H groups in a 1,3,5-substitution pattern on the benzoic acid framework could lead to materials with optimized clearing points and broad mesophase temperature ranges.
Table 1: Predicted Influence of Substituents on Liquid Crystalline Properties
| Substituent | Position | Expected Contribution to Mesomorphic Behavior |
|---|---|---|
| -COOH | 1 | Provides a site for esterification to build elongated, rigid molecular structures. Can participate in hydrogen bonding, potentially leading to supramolecular liquid crystal formation. |
| -OCF₂H | 3 | Introduces a strong perpendicular dipole moment, favoring negative dielectric anisotropy. Can influence intermolecular interactions and clearing temperatures. |
Further research synthesizing and evaluating ester derivatives of this compound would be necessary to fully elucidate its mesomorphic properties and validate its potential in advanced display applications.
Utility as Building Blocks in Complex Organic Synthesis
This compound serves as a specialized and valuable building block in complex organic synthesis, particularly for the introduction of a uniquely substituted fluorinated phenyl ring into larger molecular frameworks. Its utility stems from the distinct reactivity of its functional groups and the specific electronic effects imparted by the fluorine substituents. The difluoromethoxy group is a recognized bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and lipophilicity in drug candidates.
The carboxylic acid moiety is a versatile functional handle that can undergo a wide range of chemical transformations. It can be readily converted into more reactive acyl chlorides, which are key intermediates for forming amide and ester bonds—fundamental linkages in many pharmaceuticals and agrochemicals. The presence of the electron-withdrawing fluorine and difluoromethoxy groups increases the acidity of the carboxylic acid, which can influence reaction kinetics and conditions.
The aromatic ring itself, while deactivated towards electrophilic aromatic substitution due to the fluorine substituents, is activated for nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the fluorine atom, providing a pathway to more complex substitution patterns that would be difficult to achieve through other synthetic routes.
Table 2: Key Synthetic Transformations of this compound
| Reaction Type | Reagents & Conditions | Product Type | Significance |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Aryl Ester | Precursors for liquid crystals, polymers, and bioactive molecules. |
| Amidation | Amine (R-NH₂), Coupling Agents (e.g., DCC, EDC) | Aryl Amide | Synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Aryl Acyl Chloride | Highly reactive intermediate for subsequent esterification or amidation reactions. |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe, R₂NH) | Substituted Benzoic Acid | Allows for the introduction of additional functional groups onto the aromatic ring. |
The strategic incorporation of the 3-(difluoromethoxy)-5-fluorophenyl motif is of significant interest in medicinal chemistry. The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially improving the binding affinity of a drug molecule to its target protein. nih.gov Therefore, this compound is an important starting material for creating novel therapeutic agents and agrochemicals where the specific properties conferred by this substitution pattern are desired.
Vi. Future Perspectives and Emerging Research Avenues
Exploration of Novel and Greener Synthetic Routes
While established methods for the synthesis of fluorinated benzoic acids exist, the future of pharmaceutical and materials science manufacturing hinges on the development of more sustainable and efficient synthetic strategies. For 3-(Difluoromethoxy)-5-fluorobenzoic acid, a key area of future research will be the exploration of novel and greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising avenue is the application of visible-light photoredox catalysis. This cutting-edge technique has emerged as a powerful tool for the formation of C-F and C-O bonds under mild conditions, often obviating the need for harsh reagents and high temperatures. researchgate.net Research into photocatalytic methods for the direct difluoromethoxylation of aromatic rings could provide a more atom-economical and environmentally benign alternative to traditional methods. The development of novel photocatalysts and optimization of reaction conditions will be crucial for achieving high yields and selectivity.
Continuous flow chemistry represents another significant opportunity for greener synthesis. By performing reactions in microreactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scalable production. The synthesis of this compound and its derivatives in a continuous flow system could lead to higher purity products and a reduced environmental footprint.
Future research may also focus on biocatalysis, harnessing enzymes to perform specific transformations with high chemo-, regio-, and stereoselectivity. While the direct enzymatic synthesis of this compound may be challenging, the use of engineered enzymes for key steps in the synthetic pathway could offer a highly sustainable manufacturing process.
| Synthetic Approach | Potential Advantages | Research Focus |
| Visible-Light Photoredox Catalysis | Mild reaction conditions, reduced use of hazardous reagents, high atom economy. | Development of novel photocatalysts, optimization of reaction parameters. |
| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Reactor design, process optimization for multi-step synthesis. |
| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. | Enzyme engineering, pathway design. |
Development of Integrated Analytical Platforms for In Situ Characterization
To optimize the synthesis and understand the reaction kinetics of this compound, the development of integrated analytical platforms for in situ characterization is paramount. Process Analytical Technology (PAT) tools can provide real-time data on reaction progress, impurity formation, and product quality, enabling more precise control over the manufacturing process.
Future research will likely focus on the integration of spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, directly into reaction vessels. These non-invasive methods can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. The development of robust chemometric models will be essential for extracting meaningful quantitative information from the spectral data.
Hyphenated chromatographic techniques, such as online HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry), will also play a crucial role. These systems can be configured to automatically draw samples from a reactor, perform rapid separation, and provide detailed information on the identity and quantity of all components in the reaction mixture. This level of detailed, time-resolved data is invaluable for mechanistic studies and process optimization.
| Analytical Technique | Information Provided | Future Development |
| In Situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Development of robust probes and chemometric models. |
| Online HPLC-MS | Detailed separation and identification of all reaction components. | Miniaturization of systems for high-throughput screening. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and quantification of species in solution. | Flow-NMR for continuous monitoring. |
Expansion of Computational Models for Predictive Design
Computational modeling is an indispensable tool in modern drug discovery and materials science. For this compound, the expansion of computational models will be critical for the predictive design of novel derivatives with tailored properties.
In the realm of medicinal chemistry, quantitative structure-activity relationship (QSAR) and pharmacokinetic/pharmacodynamic (PK/PD) modeling will guide the design of new therapeutic agents. nih.govpharmajen.com By correlating the structural features of this compound derivatives with their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties, it will be possible to prioritize the synthesis of compounds with a higher probability of success. nih.gov Future models will likely incorporate machine learning and artificial intelligence to analyze vast datasets and identify subtle structure-property relationships. nih.gov
For materials science applications, density functional theory (DFT) and molecular dynamics (MD) simulations will be employed to predict the electronic, optical, and mechanical properties of polymers and other materials incorporating this fluorinated building block. These computational approaches can provide insights into how the difluoromethoxy and fluoro groups influence properties such as thermal stability, dielectric constant, and charge transport, thereby accelerating the discovery of new high-performance materials. mdpi.com
| Modeling Approach | Application | Future Trends |
| QSAR and PK/PD Modeling | Drug discovery and development. | Integration of machine learning and AI. nih.gov |
| Density Functional Theory (DFT) | Prediction of electronic and optical properties of materials. | Development of more accurate and efficient functionals. |
| Molecular Dynamics (MD) | Simulation of polymer chain dynamics and bulk material properties. | Multiscale modeling to bridge different length and time scales. |
Unexplored Biological Targets and Therapeutic Applications
The unique electronic and steric properties of the difluoromethoxy group make this compound an attractive scaffold for the discovery of novel therapeutic agents. While its derivatives may have been explored for certain biological targets, a vast landscape of unexplored possibilities remains.
Future research should focus on screening derivatives of this compound against a wide range of biological targets implicated in various diseases. The strategic placement of the fluorine-containing moieties can enhance binding affinity and selectivity for specific protein targets. For instance, the difluoromethoxy group can act as a bioisostere for other functional groups, potentially leading to improved potency and metabolic stability.
Emerging therapeutic areas where this scaffold could be of interest include neurodegenerative diseases, metabolic disorders, and inflammatory conditions. The ability of fluorine to modulate pKa and lipophilicity can be leveraged to optimize drug-like properties for these challenging targets. High-throughput screening campaigns, coupled with structure-based drug design, will be instrumental in identifying novel bioactive compounds derived from this versatile building block.
| Therapeutic Area | Potential Rationale | Research Approach |
| Neurodegenerative Diseases | Improved blood-brain barrier penetration due to enhanced lipophilicity. | Screening against targets such as kinases and protein aggregation pathways. |
| Metabolic Disorders | Modulation of enzyme activity and receptor binding. | Investigation of effects on targets like nuclear hormone receptors. |
| Inflammatory Conditions | Inhibition of pro-inflammatory enzymes and signaling pathways. | Evaluation in cell-based assays and animal models of inflammation. |
Novel Materials Science Applications and Device Integration
The incorporation of fluorine into organic molecules can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics. mdpi.com this compound, as a functionalized aromatic building block, holds significant promise for the development of novel materials for advanced applications.
One area of exploration is the use of this compound as a monomer or functional additive in the synthesis of high-performance polymers. Fluorinated polymers are known for their low dielectric constants, making them suitable for applications in microelectronics as insulating layers. researchgate.net The difluoromethoxy and fluoro groups could also impart desirable optical properties for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Furthermore, the carboxylic acid functionality of this compound provides a handle for surface modification and integration into devices. For example, it could be used to functionalize nanoparticles or self-assemble into monolayers on various substrates, enabling the fabrication of novel sensors, coatings, and electronic components. The unique combination of fluorine's properties and the versatility of the benzoic acid scaffold opens up a wide range of possibilities for the creation of next-generation materials and devices. researchgate.net
| Application Area | Potential Role of the Compound | Desired Properties |
| Microelectronics | Monomer for low-dielectric constant polymers. | High thermal stability, low moisture absorption. |
| Organic Electronics | Component of active layers in OLEDs or organic photovoltaics. | Tunable electronic properties, good processability. |
| Sensor Technology | Functional coating for sensor surfaces. | Specific binding interactions, environmental stability. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(difluoromethoxy)-5-fluorobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example, fluorinated benzoic acids are often synthesized via nucleophilic aromatic substitution or Ullmann coupling. Key steps include:
- Fluorination : Using potassium fluoride (KF) or silver fluoride (AgF) under anhydrous conditions .
- Difluoromethoxy Introduction : Reaction with chlorodifluoromethane (ClCF₂H) or similar reagents in the presence of a base (e.g., NaH) .
- Carboxylic Acid Formation : Hydrolysis of nitriles or oxidation of methyl groups using KMnO₄ or CrO₃ .
- Optimization : Yield improvements require controlled temperature (e.g., reflux in DMF) and catalyst selection (e.g., Pd for coupling reactions) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹⁹F NMR distinguishes difluoromethoxy (-OCF₂H) and aromatic fluorine signals. ¹H NMR resolves methoxy/acid proton splitting .
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H]⁻ ion for C₈H₄F₃O₃) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Protective Equipment : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and bases to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to map electron density and identify reactive sites (e.g., para to -OCF₂H group) .
- Transition State Analysis : Simulate activation energy barriers for fluorination or esterification steps .
- Solvent Effects : Include PCM models to account for solvent polarity in reaction kinetics .
Q. What strategies resolve contradictions in bioactivity data for fluorinated benzoic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in vitro vs. cell-based models) .
- Isosteric Replacement : Test analogs (e.g., replacing -OCF₂H with -OCH₃) to isolate electronic vs. steric effects .
- Crystallography : Resolve binding modes with target proteins (e.g., COX-2) to validate structure-activity relationships .
Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?
- Methodological Answer :
- Column Selection : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to improve peak symmetry .
- Detection : UV at 254 nm (for aromatic rings) or ELSD for non-chromophoric impurities .
- Validation : Assess linearity (R² > 0.999), LOD/LOQ (<1 ppm), and reproducibility across batches .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Degradation Studies : Monitor hydrolysis via LC-MS under pH 2 (HCl) and pH 12 (NaOH).
- Kinetic Profiling : Difluoromethoxy groups resist hydrolysis in acid but degrade in base via SN2 mechanisms .
- Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-induced decomposition in long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
